molecular formula C22H22O2 B14243458 6,6'-Dimethoxy-3,3',4,4'-tetrahydro-1,1'-binaphthalene CAS No. 496924-92-6

6,6'-Dimethoxy-3,3',4,4'-tetrahydro-1,1'-binaphthalene

Cat. No.: B14243458
CAS No.: 496924-92-6
M. Wt: 318.4 g/mol
InChI Key: QVXPRFCOGIMOCZ-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is an organic compound characterized by its unique binaphthalene structure, where two naphthalene units are connected through a single bond. The presence of methoxy groups at the 6 and 6’ positions and the tetrahydro configuration at the 3,3’,4,4’ positions contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that possess methoxy groups at the desired positions.

    Coupling Reaction: The two naphthalene units are coupled using a suitable coupling agent, such as a metal catalyst (e.g., palladium or nickel) under specific reaction conditions.

    Hydrogenation: The coupled product undergoes hydrogenation to achieve the tetrahydro configuration at the 3,3’,4,4’ positions. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or naphthalene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene involves its interaction with molecular targets through various pathways. The methoxy groups and the binaphthalene structure allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is unique due to its specific substitution pattern and tetrahydro configuration. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of methoxy groups enhances its solubility and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

496924-92-6

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

7-methoxy-4-(6-methoxy-3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene

InChI

InChI=1S/C22H22O2/c1-23-17-9-11-19-15(13-17)5-3-7-21(19)22-8-4-6-16-14-18(24-2)10-12-20(16)22/h7-14H,3-6H2,1-2H3

InChI Key

QVXPRFCOGIMOCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C3=CCCC4=C3C=CC(=C4)OC

Origin of Product

United States

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